4-(3-Chlorobenzoyl)-2-methylpyridine
Overview
Description
The compound “4-(3-Chlorobenzoyl)-2-methylpyridine” is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a benzoyl group attached at the 4th position and a methyl group at the 2nd position of the pyridine ring. The benzoyl group is further substituted with a chlorine atom at the 3rd position .
Synthesis Analysis
While the specific synthesis pathway for “4-(3-Chlorobenzoyl)-2-methylpyridine” is not available, similar compounds are often synthesized through nucleophilic substitution reactions. For instance, benzoyl chlorides can be synthesized by chlorination of benzoyl chloride at controlled temperatures .Molecular Structure Analysis
The molecular structure of “4-(3-Chlorobenzoyl)-2-methylpyridine” would consist of a pyridine ring with a benzoyl group attached at the 4th position and a methyl group at the 2nd position. The benzoyl group would have a chlorine atom at the 3rd position .Scientific Research Applications
- Summary of the Application : The compound “N′-(3-chlorobenzoyl)isonicotinohydrazide” is used in the synthesis of a complex with iron(III) known as "bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III)" . This complex has been studied for its potential pharmacological activities.
- Methods of Application or Experimental Procedures : The “bis(N′-(3-chlorobenzoyl)isonicotinohydrazide)iron(III)” complex is synthesized from “N′-(3-chlorobenzoyl)isonicotinohydrazide” and iron(III) metal by reflux in an ethanol solution . The resulting compound is then characterized using Fourier-transform infrared spectroscopy (FTIR), differential thermal analysis/thermogravimetric analysis (DTA/TGA), and UV-visible spectroscopy .
- Results or Outcomes : The results indicate that coordination of the iron(III) ion to the ligand increased its thermal stability . This complex has been tested for activity in mycobacterium tuberculosis (H 37 Rv) with a Minimum Inhibitory Concentration value (25 ppm) .
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3-Chlorobenzoyl Chloride : This compound is used in the synthesis of various pharmaceuticals and other organic compounds. It’s a key intermediate in organic synthesis due to its reactivity with various nucleophiles.
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N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-fluorobenzamide : While the specific applications of this compound are not detailed, it’s likely used in the synthesis of other organic compounds, possibly for pharmaceutical applications.
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3-Chlorobenzoyl Chloride : This compound is used in the synthesis of various pharmaceuticals and other organic compounds. It’s a key intermediate in organic synthesis due to its reactivity with various nucleophiles.
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N-{4-[(3-chlorobenzoyl)amino]phenyl}-3-fluorobenzamide : While the specific applications of this compound are not detailed, it’s likely used in the synthesis of other organic compounds, possibly for pharmaceutical applications.
properties
IUPAC Name |
(3-chlorophenyl)-(2-methylpyridin-4-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-7-11(5-6-15-9)13(16)10-3-2-4-12(14)8-10/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHAIGFHJSFLPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chlorobenzoyl)-2-methylpyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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